Ethyl 5-methyl-4-phenyl-2-[({2-[4-(propan-2-yloxy)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane or toluene, and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its complex structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(METHOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE
- ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(ETHOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 5-METHYL-4-PHENYL-2-{2-[4-(PROPAN-2-YLOXY)PHENYL]QUINOLINE-4-AMIDO}THIOPHENE-3-CARBOXYLATE is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications, such as enhanced binding affinity to biological targets or improved material properties.
Properties
Molecular Formula |
C33H30N2O4S |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
ethyl 5-methyl-4-phenyl-2-[[2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C33H30N2O4S/c1-5-38-33(37)30-29(23-11-7-6-8-12-23)21(4)40-32(30)35-31(36)26-19-28(34-27-14-10-9-13-25(26)27)22-15-17-24(18-16-22)39-20(2)3/h6-20H,5H2,1-4H3,(H,35,36) |
InChI Key |
OTXMMASJCZZGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.